molecular formula C19H22Cl2FN3O3 B8051051 7-(3-aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

7-(3-aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B8051051
M. Wt: 430.3 g/mol
InChI Key: PMQBICKXAAKXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Besifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic primarily used in ophthalmology. It is marketed under the trade name Besivance and is indicated for the treatment of bacterial conjunctivitis. Besifloxacin hydrochloride is known for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative ocular pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Besifloxacin hydrochloride is synthesized through a multi-step process involving the formation of the fluoroquinolone core structure. The synthesis typically starts with the cyclization of a substituted aniline derivative to form the quinolone core.

Industrial Production Methods: Industrial production of besifloxacin hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to achieve the desired purity level of >=98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Besifloxacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified quinolone derivatives with altered pharmacological properties .

Scientific Research Applications

Besifloxacin hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.

    Biology: The compound is studied for its antibacterial properties and its effects on bacterial DNA replication and transcription.

    Medicine: Besifloxacin hydrochloride is extensively researched for its efficacy in treating bacterial conjunctivitis and other ocular infections.

    Industry: It is used in the formulation of ophthalmic solutions and suspensions for clinical use

Mechanism of Action

Besifloxacin hydrochloride exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA synthesis and replication. By inhibiting these enzymes, besifloxacin hydrochloride prevents bacterial cell division and leads to cell death. This dual inhibition also reduces the likelihood of developing bacterial resistance .

Comparison with Similar Compounds

Uniqueness: Besifloxacin hydrochloride is unique due to its balanced activity against both DNA gyrase and topoisomerase IV, making it highly effective against a wide range of ocular pathogens. Its formulation as an ophthalmic suspension ensures high local concentrations in the eye with minimal systemic exposure, reducing the risk of systemic side effects .

Properties

IUPAC Name

7-(3-aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQBICKXAAKXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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